1-(3-Bromobenzyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(3-Bromobenzyl)-4-iodo-1H-pyrazole is an organic compound that features both bromine and iodine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole typically involves a multi-step process:
Formation of 3-Bromobenzyl Bromide: This intermediate can be synthesized by brominating benzyl alcohol using bromine in the presence of a catalyst.
Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole: This step involves the reaction of 3-bromobenzyl bromide with pyrazole under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrazole oxides.
Common Reagents and Conditions:
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions. For example, in a Suzuki coupling, the product would be a new pyrazole derivative with an aryl group replacing the iodine atom.
Scientific Research Applications
1-(3-Bromobenzyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, helping to elucidate biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-1H-pyrazole: Lacks the iodine substituent, making it less versatile in cross-coupling reactions.
4-Iodo-1H-pyrazole: Lacks the bromobenzyl group, which may reduce its biological activity and specificity.
Uniqueness: 1-(3-Bromobenzyl)-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine, allowing for diverse chemical modifications and a broad range of applications in different fields.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDASMGBCDUSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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